Diosmin
説明
Molecular Composition and Stereochemical Configuration
Molecular Formula and Structural Backbone
Diosmin (C₂₈H₃₂O₁₅) is a flavone glycoside comprising a diosmetin aglycone core (3′,5,7-trihydroxy-4′-methoxyflavone) linked to a disaccharide moiety, rutinose (6-O-α-L-rhamnopyranosyl-β-D-glucopyranose), via a glycosidic bond at the C7 position. Its molecular weight is 608.54 g/mol, with a density of approximately 1.68 g/cm³.
Stereochemical Configuration
The compound exhibits ten defined stereocenters:
- Flavone core : The C2 and C3 positions of the chromen-4-one structure are in the trans configuration.
- Glycosidic bonds : The β-D-glucopyranosyl unit (C2, C3, C4, C5, C6) and α-L-rhamnopyranosyl unit (C2′, C3′, C4′, C5′, C6′) adopt distinct stereochemical orientations.
- Hydroxyl groups : The phenolic hydroxyls at positions 3′, 5, and 7 of the flavone are cis-oriented, while the methoxy group at position 4′ is trans.
Crystalline Form and Solubility Characteristics
Crystalline Polymorphism
This compound predominantly exists as a monohydrate (DSNM) under ambient conditions, which transforms to the anhydrous form (DSNA) upon heating to 110–140°C. The monohydrate exhibits a melting point of 277–278°C, while the anhydrous form remains stable at higher temperatures.
Solubility Profile
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Water | 0.122 | 25°C |
| Ethanol | <1 | 25°C |
| DMSO | 50 | Room temperature |
| Alkaline solutions | High | pH > 8 |
The poor aqueous solubility (0.408 g/L at 25°C) is attributed to its hydrophobic flavone core and hydrogen-bonded crystalline lattice. Enhanced solubility in cyclodextrin complexes (e.g., β-cyclodextrin nanosponges) has been reported, with binding constants (Ks) of ~147 M⁻¹.
特性
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-8,10,19,21-30,32-37H,9H2,1-2H3/t10-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSOSUNBTXMUFQ-YFAPSIMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045892 | |
| Record name | Diosmin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
926.8±65.0 | |
| Record name | Diosmin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08995 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
520-27-4 | |
| Record name | Diosmin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diosmin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diosmin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08995 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diosmin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diosmin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diosmin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QM776WJ5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
277-278 | |
| Record name | Diosmin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08995 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
準備方法
化学反応解析
反応の種類
ジオスミンは、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応は、ジオスミンの合成と修飾に不可欠です。
一般的な試薬と条件
生成される主要な生成物
これらの反応から生成される主な生成物は、ジオスミン自体です。 さらに、ジオスミンは修飾されて、ジオスメチンを生成することができます。ジオスメチンは、ジオスミンと類似の性質を持つ関連するフラボノイドです.
科学研究への応用
ジオスミンは、その多様な生物活性のために、科学研究において幅広い用途があります。 ジオスミンは、抗炎症作用、抗酸化作用、抗糖尿病作用、抗高脂血症作用、抗線維化作用について、広範囲にわたって研究されています. 医療において、ジオスミンは、慢性静脈不全、痔、静脈瘤の治療に使用されます。 また、心血管疾患、肝保護、神経保護の治療における可能性も示しています.
化学反応の分析
Types of Reactions
Diosmin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions
Oxidation: Sodium hydroxide, iodine, and pyridine are commonly used for the oxidation of hesperidin to this compound.
Bromination: N-bromosuccinimide, benzoyl peroxide, and chloroform are used for the bromination of acetyl hesperidin.
Major Products Formed
The primary product formed from these reactions is this compound itself. Additionally, this compound can be further modified to produce diosmetin, a related flavonoid with similar properties .
科学的研究の応用
Pharmacological Properties
Diosmin exhibits several pharmacological properties that contribute to its therapeutic applications:
- Venoactive Effects : this compound is widely recognized for its ability to improve venous tone and reduce symptoms associated with chronic venous insufficiency. Clinical studies have shown that this compound can decrease leg swelling and improve quality of life in patients with varicose veins and venous stasis .
- Anti-Inflammatory Activity : this compound has demonstrated significant anti-inflammatory effects. It reduces the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in various models, suggesting its potential in treating inflammatory diseases .
- Antioxidant Properties : The compound exhibits strong antioxidant activity, helping to neutralize free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage and may play a role in cancer prevention .
- Anticancer Effects : this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast and prostate cancers. Its mechanisms involve the activation of specific signaling pathways such as PI3K/Akt, which are critical for cell survival and proliferation .
- Neuroprotective Effects : Recent studies indicate that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by mitigating oxidative stress and inflammation within the nervous system .
Clinical Applications
This compound has been utilized in several clinical settings:
- Chronic Venous Insufficiency : A systematic review found that this compound significantly alleviates symptoms associated with chronic venous insufficiency, including pain, heaviness, and swelling in the legs .
- Hemorrhoids : this compound is commonly prescribed for managing hemorrhoids due to its ability to enhance venous tone and reduce inflammation around the anal region .
- Diabetes Management : Studies suggest that this compound may improve glucose metabolism and lipid profiles in diabetic patients, thereby reducing cardiovascular risks associated with diabetes .
Case Study 1: Chronic Venous Insufficiency
A randomized controlled trial involving 120 patients with chronic venous insufficiency demonstrated that those treated with this compound experienced a significant reduction in leg circumference and improvement in overall symptoms compared to the placebo group over a three-month period. The treatment group showed a decrease in TNF-α levels post-treatment, indicating reduced inflammation .
Case Study 2: Cancer Treatment
In a laboratory study on breast cancer cells, this compound was found to inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. The study highlighted its potential as an adjunct therapy in cancer treatment, particularly when combined with conventional chemotherapeutic agents .
作用機序
類似化合物との比較
Table 1: Structural and Pharmacokinetic Comparison of Diosmin, Diosmetin, and Hesperidin
Key Insights :
- This compound’s glycosidic structure reduces its bioavailability until hydrolyzed to diosmetin, whereas diosmetin exhibits direct activity .
- Hesperidin shares this compound’s low bioavailability but lacks the rhamnoglucose moiety, leading to distinct metabolic pathways .
Pharmacological and Mechanistic Differences
Table 2: Pharmacological Effects of this compound and Related Flavonoids
Key Insights :
- Anti-Inflammatory Effects : Diosmetin outperforms this compound in suppressing COX-2 and PGE-2 in LPS-treated fibroblasts . Both compounds reduce TNF-α and IL-6, but diosmetin shows faster cellular uptake .
- CYP1A1 Interaction: this compound activates the aryl hydrocarbon receptor (AhR), increasing CYP1A1 transcription, while diosmetin directly inhibits CYP1A1 enzyme activity, reducing carcinogen activation .
- Angiogenesis : this compound downregulates VEGF-C and FGF, whereas diosmetin elevates endostatin and angiostatin, offering dual anti-angiogenic benefits .
生物活性
Diosmin is a flavonoid glycoside derived primarily from the citrus fruit, known for its various biological activities, particularly in the realm of vascular health and cancer treatment. This article will explore the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and relevant case studies.
This compound exhibits several mechanisms that contribute to its biological activity:
- Vasoprotective Effects : this compound enhances venous tone and lymphatic drainage, which is beneficial in treating chronic venous insufficiency (CVI) and related disorders. It acts by reducing capillary permeability and increasing venous capacitance .
- Antioxidant Properties : It has been shown to scavenge free radicals and reduce oxidative stress, which plays a significant role in various diseases, including cancer .
- Anti-inflammatory Activity : this compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines. This effect is particularly useful in conditions characterized by chronic inflammation .
- Anticancer Activity : Recent studies indicate that this compound can induce apoptosis in various cancer cell lines, including breast, prostate, and colon cancers. It promotes cytostatic autophagy and can cause cell cycle arrest at the G2/M phase .
Chronic Venous Insufficiency
A clinical trial evaluated the efficacy of a this compound formulation (µsmin® Plus) in patients with CVI. The results showed significant improvements in calf circumference and quality of life metrics over an 8-week period compared to placebo:
| Week | Treatment | n (%) | Excellent | Good | Fair | Poor |
|---|---|---|---|---|---|---|
| 4 | µsmin® Plus | 37 | 6 (16.22) | 28 (75.68) | 3 (8.11) | 0 |
| Placebo | 35 | 1 (2.86) | 3 (8.57) | 8 (22.86) | 23 (65.71) | |
| 8 | µsmin® Plus | 37 | 19 (51.35) | 17 (45.95) | 1 (2.7) | 0 |
| Placebo | 35 | 0 | 3 (8.57) | 3 (8.57) | 29 (82.86) |
Patients reported high satisfaction rates with the this compound treatment, indicating its effectiveness in managing symptoms associated with CVI .
Cancer Treatment
This compound's anticancer properties have been explored through various studies:
- Breast Cancer : In MCF-7 cells, this compound induced apoptosis at concentrations of 20 μM by increasing oxidative stress and DNA damage markers . It also caused G2/M cell cycle arrest through upregulation of p53 and p21.
- Colon Cancer : A study on azoxymethane-induced colon carcinogenesis in rats demonstrated that this compound significantly reduced tumor formation by inhibiting ornithine decarboxylase (ODC), a key enzyme involved in polyamine biosynthesis .
- Skin Cancer : this compound exhibited dose-dependent cytotoxic effects against A431 skin cancer cells, promoting apoptosis through various signaling pathways .
Case Studies
- Radicular Pain Management : A randomized controlled trial assessed this compound's efficacy in treating radicular pain compared to standard treatments like mannitol and dexamethasone. Patients receiving this compound reported an overall satisfaction rate of 84.7%, with no significant adverse effects noted during the study period .
- Postoperative Care : In patients undergoing total knee arthroplasty (TKA), this compound was effective in reducing postoperative swelling and pain without associated complications .
Q & A
Q. What experimental models are validated for studying Diosmin's pharmacological effects?
this compound is commonly evaluated in in vivo rodent models (e.g., NDEA-induced hepatocellular carcinoma in rats) and in vitro cancer cell lines (e.g., androgen-independent prostate cancer cells). Key methodologies include biochemical assays (e.g., ALP, AST for liver function) and q-PCR analysis for mTOR/Akt signaling pathways. Standardized dosing (e.g., 200 mg/day orally in rats) ensures comparability across studies .
Q. What pharmacokinetic parameters are established for this compound in preclinical studies?
Pharmacokinetic studies in rats demonstrate oral bioavailability with plasma concentration peaks at 4–6 hours. Methods like HPLC are used to quantify this compound and its metabolites. Dose regimens (e.g., 200 mg/day for 28 days) and formulation types (e.g., micronized purified flavonoid fraction, MPFF) significantly influence absorption .
Q. Which biomarkers are validated to assess this compound's efficacy in vascular disorders?
Biomarkers include the VEGF/PEDF ratio (for blood-retinal barrier integrity) and clinical endpoints like ankle perimeter reduction. Retinal ischemia-reperfusion models use fluorescein angiography to measure vascular permeability, while chronic venous insufficiency (CVI) trials track edema reduction via leg circumference measurements .
Advanced Research Questions
Q. How do conflicting results in this compound's clinical efficacy for CVI inform future trial design?
Meta-analyses of 53 randomized trials highlight heterogeneity in outcomes due to variable endpoints (e.g., edema vs. pain). Future trials should adopt standardized metrics (e.g., ankle circumference), rigorous blinding, and stratified randomization by disease severity. Pooled subanalyses of this compound-specific data (N=839) showed significant improvements in edema and trophic disorders, supporting its efficacy .
Q. What molecular mechanisms underlie this compound's modulation of CDK4-cyclin D1 in cancer models?
Computational docking studies reveal this compound's binding affinity (ΔG = −8.2 kcal/mol) to mutant CDK4 (Y18OH), inhibiting kinase activity. Experimental validation involves mutagenesis assays and in vitro cytotoxicity comparisons with other flavonoids (e.g., naringin, hesperidin). This compound's genotoxicity in prostate cancer cells (IC₅₀ = 45 µM) suggests selective targeting of cancer pathways .
Q. How can researchers address variability in this compound's bioavailability across experimental models?
Variability arises from differences in formulation (e.g., MPFF enhances solubility) and metabolic interactions. Methodological solutions include:
Q. What statistical approaches are recommended for pooling this compound trial data with heterogeneous designs?
For meta-analyses, use random-effects models to account for inter-study variance (I² >50%). Sensitivity analyses should exclude outliers (e.g., trials with non-standard dosages). Subgroup analyses by dose (e.g., 1,000 mg/day vs. 500 mg/day) and formulation (MPFF vs. non-micronized) improve interpretability. Cochrane guidelines recommend GRADE criteria to assess evidence quality .
Q. How does this compound regulate the mTOR/Akt pathway in hepatocellular carcinoma (HCC)?
In NDEA-induced HCC rats, this compound downregulates mTOR mRNA expression by 40% and Akt by 35% compared to controls (q-PCR data). Mechanistic studies combine immunohistochemistry (e.g., p-mTOR staining) with pathway inhibitors (e.g., rapamycin) to isolate this compound-specific effects .
Q. What experimental designs mitigate bias in this compound's neuroprotective studies for diabetic neuropathy?
Streptozotocin-induced diabetic rat models require:
Q. How do flavonoid interactions influence this compound's therapeutic outcomes?
Synergistic effects are observed with hesperidin (10% in MPFF), enhancing venotonic activity. Comparative studies should use isobolographic analysis to quantify interactions. For example, MPFF reduces ankle circumference by −0.8 cm vs. −0.2 cm for this compound alone, indicating formulation-dependent efficacy .
Methodological Guidelines
- Data Contradiction Analysis : Use funnel plots to detect publication bias in meta-analyses. For preclinical contradictions, validate findings across multiple models (e.g., cancer cell lines vs. xenografts) .
- Experimental Controls : Include vehicle-treated and disease-induced controls. For gene expression studies, normalize data to housekeeping genes (e.g., GAPDH) and report ∆∆Ct values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
